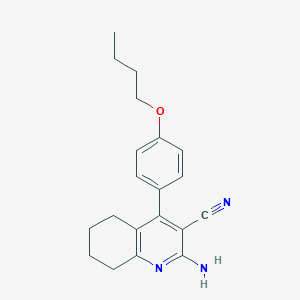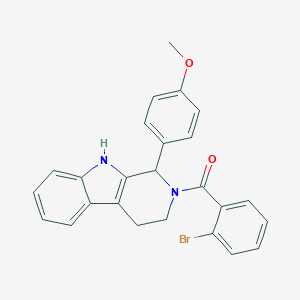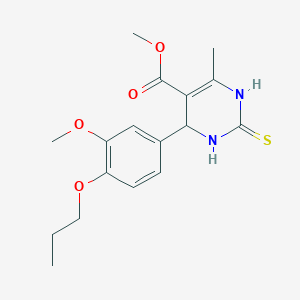![molecular formula C18H18F3N5O2S B447020 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE CAS No. 336177-04-9](/img/structure/B447020.png)
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a morpholine moiety, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the morpholine group and the trifluoromethyl group. The final step involves the formation of the pyrazolone ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Cyclization: The formation of the pyrazolone ring is a key cyclization reaction in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or a fluorescent marker due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the morpholine moiety play crucial roles in binding to these targets, while the trifluoromethyl group enhances its stability and reactivity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups. Similar compounds include:
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Utilized in borylation reactions.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
336177-04-9 |
|---|---|
Formule moléculaire |
C18H18F3N5O2S |
Poids moléculaire |
425.4g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-(2-morpholin-4-ylethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-12(11-22-5-6-25-7-9-28-10-8-25)16(27)26(24-15)17-23-13-3-1-2-4-14(13)29-17/h1-4,11,24H,5-10H2 |
Clé InChI |
AIMJWBNIKCTSQX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
SMILES canonique |
C1COCCN1CCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Ethylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446940.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446943.png)
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B446946.png)
![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)

![5-iodo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446955.png)
![ETHYL 2-[(4-IODOPHENYL)METHYLENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446956.png)
![ethyl 5-(3-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446957.png)

![5-[(2-Methoxy-1-naphthyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B446960.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B446961.png)
![1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B446964.png)
